molecular formula C5H7ClF2N2O B13597547 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

Katalognummer: B13597547
Molekulargewicht: 184.57 g/mol
InChI-Schlüssel: PDYBHVMVOLMXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is a chemical compound that features a difluoroethyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride typically involves the reaction of imidazole derivatives with difluoroethylating agents under controlled conditions. One common method involves the use of difluoroethyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-1-(1H-imidazol-2-yl)ethanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it a potent modulator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Uniqueness

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is unique due to the presence of both the difluoroethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H7ClF2N2O

Molekulargewicht

184.57 g/mol

IUPAC-Name

2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H

InChI-Schlüssel

PDYBHVMVOLMXGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N1)C(C(F)F)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.